Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-chlorophenyl substituent at the 4-position and an ethyl ester group at the 3-position. Its structural uniqueness lies in the spatial arrangement of these substituents, which influence molecular conformation, intermolecular interactions, and crystallographic packing. The compound’s analysis heavily relies on crystallographic tools such as SHELX for refinement , Mercury CSD for visualization and packing analysis , and WinGX/ORTEP for geometry validation and graphical representation . These methodologies ensure precise structural determination, enabling robust comparisons with analogs.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3 |
InChI Key |
BXJKCHOLCZJGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings
Substituent Position : Meta-substituted chlorophenyl groups enhance hydrogen bonding, improving crystal stability over ortho/para analogs .
Ester Group Impact : Ethyl esters introduce greater conformational flexibility than methyl groups, affecting packing efficiency .
Validation Criticality : Over 5% of analog structures in the CSD exhibit torsional errors, underscoring the need for SHELX/PLATON validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
